1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea
Description
Properties
IUPAC Name |
1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10-5-11(2)7-12(6-10)17-16(21)18-13-8-15(20)19(9-13)14-3-4-14/h5-7,13-14H,3-4,8-9H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDIPZXDNMDNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a cyclopropyl derivative. The final step involves the formation of the urea linkage through a reaction with an isocyanate derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
Anticancer Activity
Research has indicated that urea derivatives similar to 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea possess significant anticancer properties. For example, studies on related compounds have shown the ability to inhibit cell proliferation in various cancer cell lines with IC50 values lower than standard chemotherapeutics like etoposide .
Antimicrobial Properties
Urea derivatives have demonstrated considerable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential therapeutic applications in treating infectious diseases .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting urease and acetylcholinesterase. Studies on structurally analogous compounds have reported IC50 values ranging from 0.63 µM to 21.25 µM for urease inhibition, indicating a promising avenue for further exploration of this compound's inhibitory effects.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and pyrrolidine moieties into the urea framework. The unique structure contributes to its diverse biological activities.
Anticancer Efficacy
A study focused on similar pyrrole-containing urea derivatives revealed their capacity to inhibit cell proliferation in U937 cells, with IC50 values significantly lower than those of established chemotherapeutics .
Antimicrobial Activity
Another investigation highlighted that urea derivatives showed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases.
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | TBD |
| Etoposide | Anticancer | 17.94 |
| Similar Urea Derivative | Antimicrobial | <10 (varied by strain) |
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Table 1: Impact of Aryl Substituents on Urea Derivatives
Key Observations :
- 3,5-Dimethylphenyl vs. 3,4-Dimethylphenyl : The target’s 3,5-dimethyl substitution (vs. 3,4-dimethyl in 6n and 11n) likely improves steric symmetry, which may enhance binding to symmetric protein pockets .
- Electron-Deficient Groups : Compounds like 6m (3,5-di(trifluoromethyl)phenyl) exhibit higher molecular weights and lipophilicity, which may compromise solubility compared to the target’s dimethyl-substituted analog .
Core Structure Modifications
Table 2: Comparison of Urea-Linked Scaffolds
Key Observations :
- Pyrrolidinone vs.
- Urea vs. Carboxamide : Unlike MK6 (a pyrazole-carboxamide), the urea group in the target compound offers stronger hydrogen-bonding capacity, which is critical for target engagement .
Research Implications
- Structure-Activity Relationship (SAR): The 3,5-dimethylphenyl group and pyrrolidinone core position this compound as a candidate for optimizing kinase inhibitors, balancing hydrophobicity and rigidity.
- Comparative Limitations : The absence of biological data for the target compound in the evidence necessitates further studies to validate its efficacy against analogs like 11n or 6m.
Biological Activity
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethylphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure features a cyclopropyl group attached to a pyrrolidinone ring and a phenyl urea moiety. This unique arrangement contributes to its biological efficacy. The molecular formula is , with a molecular weight of approximately 287.36 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of certain biochemical pathways, influencing cellular processes such as apoptosis and proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of 5-oxopyrrolidine exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The compound's structure-dependence suggests that modifications can enhance its efficacy against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | A549 |
| Cisplatin | 10 | A549 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It has shown promising results in inhibiting acetylcholinesterase (AChE) and urease, which are crucial for various physiological functions and disease states.
Comparative Studies
Comparative studies with similar compounds reveal that the cyclopropyl and dimethylphenyl substitutions enhance the biological activity of this urea derivative compared to other related structures.
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Anticancer, Enzyme Inhibition | |
| N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzenesulfonamide | Moderate Antibacterial |
Case Studies
In a study focusing on anticancer properties, the compound was tested against multiple cancer cell lines. The results indicated that structural modifications significantly impacted cytotoxicity and selectivity towards cancer cells while minimizing effects on non-cancerous cells.
Study Overview
Objective: Evaluate the anticancer potential of this compound.
Methodology:
- Cell lines: A549 (lung), MCF7 (breast).
- Assays: MTT assay for cell viability.
Results:
The compound reduced cell viability in A549 cells by approximately 66% at a concentration of 100 µM after 24 hours, indicating potent anticancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
